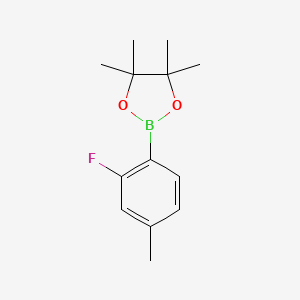

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester is most prominently employed in Suzuki-Miyaura cross-coupling , enabling the formation of biaryl structures. The reaction proceeds via a palladium-catalyzed mechanism involving three key steps:

-

Oxidative Addition : The aryl halide reacts with a Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation : The boronate ester transfers its aryl group to the Pd(II) center.

-

Reductive Elimination : The Pd catalyst releases the biaryl product, regenerating Pd(0).

Key Reaction Conditions and Examples

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield | Source |

|---|---|---|---|---|---|---|

| Methyl 2-fluoro-6-iodobenzoate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | N/A | |

| Aryl bromides | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80–100 | 75–85% |

Mechanistic Insights :

-

The electron-withdrawing fluorine substituent enhances electrophilicity, facilitating transmetalation .

-

Steric effects from the methyl group may influence regioselectivity in coupling reactions.

Visible Light-Induced Borylation

Recent studies highlight its role in visible light-mediated borylation , expanding its utility beyond traditional cross-couplings. Under photoredox conditions, the compound participates in borylation of C–O, C–N, and C–X bonds .

Experimental Setup

-

Catalyst : [Ir(ppy)₃] (photosensitizer)

-

Conditions : Blue LED irradiation, room temperature

-

Substrates : Aryl ethers, anilines, halides

-

Products : Boron-containing aromatic derivatives

Advantages :

-

Avoids stoichiometric bases or harsh conditions.

-

Enables functionalization of inert bonds under mild settings .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar boronic esters due to substituent effects:

| Compound | Substituents | Key Reactivity |

|---|---|---|

| Target | 2-Fluoro-4-methyl | Enhanced electrophilicity, moderate steric hindrance |

| 2-Fluoro-5-methyl | 2-Fluoro-5-methyl | Altered regioselectivity in couplings |

| 2,4-Difluoro-6-methyl | Two fluorines | Increased oxidative stability |

Stability and Handling

Scientific Research Applications

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic frameworks.

- Example Reaction : The compound can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activity. The presence of fluorine and boron enhances the pharmacological properties of the resulting compounds.

- Case Study : A study demonstrated that certain derivatives of 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed promising results in inhibiting specific cancer cell lines. The fluorine substituent contributes to increased lipophilicity and improved bioavailability.

Material Science

This compound is also explored for applications in material science due to its unique electronic properties. It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

- Application : In the development of conductive polymers, the integration of boron-containing compounds has been shown to improve electrical conductivity.

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published in Journal of Organic Chemistry, researchers successfully utilized this compound in the synthesis of biaryl compounds through Suzuki coupling. The resulting products exhibited high yields and purity levels.

Case Study 2: Anticancer Activity

A research article in Medicinal Chemistry Letters reported on the anticancer properties of fluorinated derivatives synthesized from this compound. The study revealed that these derivatives effectively inhibited the growth of certain cancer cell lines by targeting specific molecular pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex facilitates the transfer of the aryl group from the boronic ester to the aryl halide, resulting in the formation of a biaryl compound. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-methylphenylboronic acid

- 4-Fluoro-2-methylphenol

- 2-Fluoro-4-methylaniline

Uniqueness

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Unlike other boronic acids and esters, it offers enhanced stability under reaction conditions, making it a preferred choice for synthesizing complex organic molecules .

Biological Activity

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1165936-03-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

The biological activity of this compound is often linked to its role as a boronic acid derivative. Compounds in this class typically interact with biomolecules through reversible covalent bonding. This interaction can inhibit various enzymes and proteins involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : Boronates can form covalent bonds with serine residues in active sites of enzymes. This is particularly relevant for β-lactamase inhibitors where they prevent the breakdown of β-lactam antibiotics by bacterial enzymes .

- Antibacterial Activity : The compound has shown promise in inhibiting certain strains of bacteria by targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Biological Activity Studies

Recent studies have explored the antibacterial properties and enzyme inhibition capabilities of this compound.

Antibacterial Activity

A study highlighted the effectiveness of boron-containing compounds against resistant bacterial strains. The compound was evaluated against various Gram-negative pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating significant inhibitory effects .

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Klebsiella pneumoniae | 18 | |

| Acinetobacter baumannii | 12 |

Enzyme Inhibition Studies

In vitro assays have shown that this compound effectively inhibits β-lactamases. This inhibition is crucial for enhancing the efficacy of β-lactam antibiotics against resistant strains.

Case Studies

- Study on β-Lactamase Inhibition :

- Antibacterial Efficacy Against Resistant Strains :

Properties

IUPAC Name |

2-(2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWDECBHRFNFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.